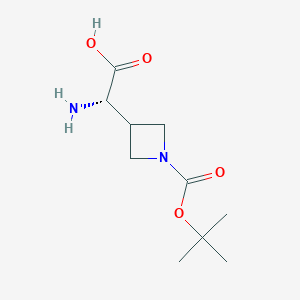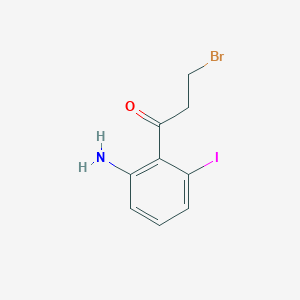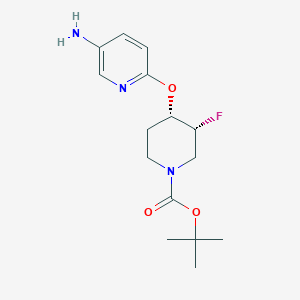![molecular formula C12H25N3O B14055645 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide CAS No. 1019381-27-1](/img/structure/B14055645.png)
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(3H)-piperidinone with methylamine in the presence of hydrogen to yield 2-[4-(aminomethyl)piperidin-1-yl]ethanol . This intermediate can then be further reacted with diethylamine and acetic anhydride to form the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to interact with cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s effects are mediated through the inhibition of this kinase, leading to alterations in cell cycle progression and potentially inducing cell cycle arrest .
Comparación Con Compuestos Similares
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide can be compared with other similar compounds, such as:
2-[4-(aminomethyl)piperidin-1-yl]ethanol: This compound has a similar piperidine structure but lacks the diethylacetamide moiety.
2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide: This compound is similar but has dimethyl groups instead of diethyl groups.
1-(2-Aminoethyl)-4-piperidinol: Another piperidine derivative with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
1019381-27-1 |
|---|---|
Fórmula molecular |
C12H25N3O |
Peso molecular |
227.35 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C12H25N3O/c1-3-15(4-2)12(16)10-14-7-5-11(9-13)6-8-14/h11H,3-10,13H2,1-2H3 |
Clave InChI |
STBWBWGOJWTWFH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CN1CCC(CC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[Bis(phosphonomethyl)amino]butanoic acid](/img/structure/B14055606.png)

![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)





